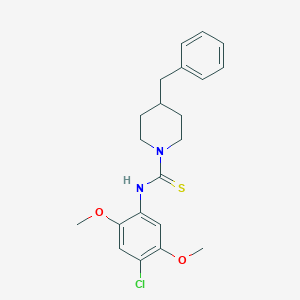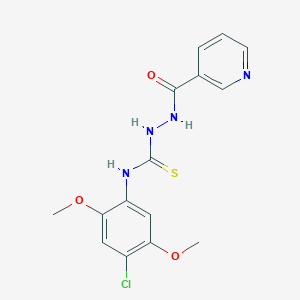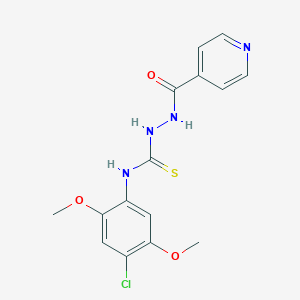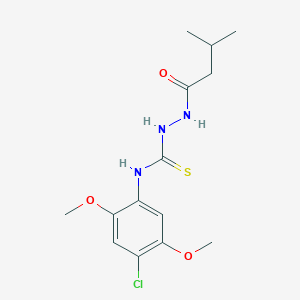
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine, also known as DTTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DTTA has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood. However, studies have suggested that (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may inhibit protein kinase CK2 by binding to its ATP-binding site. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may also induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may act as a fluorescent probe for metal ions by forming a complex with the metal ion, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have biochemical and physiological effects in various studies. Inhibition of protein kinase CK2 by (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to reduce cell viability and induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have a high affinity for metal ions, making it a potential probe for metal ion detection.
实验室实验的优点和局限性
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for metal ion detection. However, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has limitations in terms of its solubility, which can affect its bioavailability in vivo. Moreover, the mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood, which can limit its potential applications.
未来方向
There are several future directions for the study of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine. One direction is to further investigate its potential as an inhibitor of protein kinase CK2 and its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for metal ion detection in living cells. Moreover, future studies can focus on improving the solubility and bioavailability of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine for in vivo applications.
合成方法
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been synthesized using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with thioformamide in the presence of acetic acid. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a yellow solid with a yield of 90%. Another method involves the reaction of 4,6-dimethyl-2-oxypyrimidine with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a white solid with a yield of 80%.
科学研究应用
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been studied as a potential fluorescent probe for the detection of metal ions.
属性
产品名称 |
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine |
|---|---|
分子式 |
C9H12N4S |
分子量 |
208.29 g/mol |
IUPAC 名称 |
N-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-5-7(2)12-8(11-6)13-9-10-3-4-14-9/h5H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI 键 |
QUBLKMUHLYZLCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



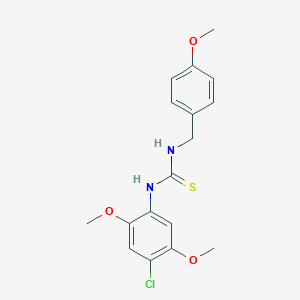
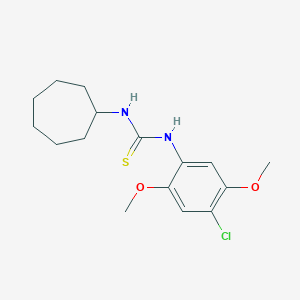


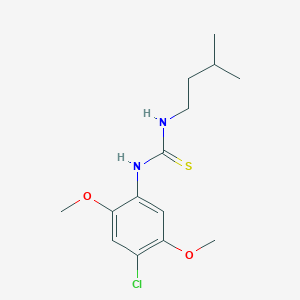

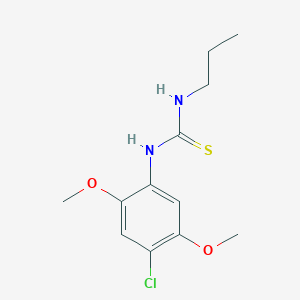
![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
